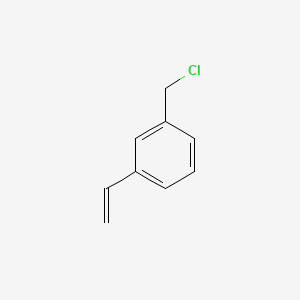

1-(Chloromethyl)-3-vinylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-3-ethenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c1-2-8-4-3-5-9(6-8)7-10/h2-6H,1,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDQPBSDHHTRNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC(=C1)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274133 | |

| Record name | 1-(Chloromethyl)-3-vinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39833-65-3 | |

| Record name | 3-(Chloromethyl)styrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39833-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Vinylbenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039833653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Chloromethyl)-3-vinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)-3-vinylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-VINYLBENZYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQH355533S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Features and Positional Isomerism in Vinylbenzyl Chlorides

1-(Chloromethyl)-3-vinylbenzene is an aromatic compound characterized by a benzene (B151609) ring substituted with a chloromethyl (–CH₂Cl) group and a vinyl (–CH=CH₂) group at the meta (1,3) positions. This specific arrangement is one of three positional isomers of vinylbenzyl chloride (VBC), which also include the ortho- (1,2) and para- (1,4) isomers. The general chemical formula for these isomers is C₉H₉Cl. lookchem.comwikipedia.org

The key to the utility of vinylbenzyl chlorides lies in their bifunctional nature. The vinyl group is susceptible to polymerization and addition reactions, while the benzylic chloride (chloromethyl group) is highly reactive towards nucleophilic substitution. researchgate.netseimichemical.co.jp This dual reactivity allows for a two-pronged approach in synthesis: either the chloromethyl group can be modified first to create a new functional monomer that is then polymerized, or the vinyl group can be polymerized first, leaving the reactive chloromethyl groups along the polymer chain for subsequent functionalization. seimichemical.co.jp

The position of the functional groups on the benzene ring significantly influences their reactivity. While detailed comparative studies on the reactivity of all three isomers are not extensively documented in readily available literature, general principles of organic chemistry suggest that electronic and steric effects arising from the different substitution patterns will affect reaction rates and pathways. For instance, the electronic interplay between the electron-withdrawing chloromethyl group and the vinyl group will differ between the meta, ortho, and para positions, potentially influencing the reactivity of both sites.

Table 1: Properties of Vinylbenzyl Chloride Isomers

| Property | This compound (meta-isomer) | 1-(Chloromethyl)-4-vinylbenzene (para-isomer) | Mixture of Isomers |

| Synonyms | 3-Vinylbenzyl chloride, m-Chloromethylstyrene | 4-Vinylbenzyl chloride, p-Chloromethylstyrene | (Chloromethyl)styrene |

| CAS Number | 39833-65-3 lookchem.com | 1592-20-7 wikipedia.org | 30030-25-2 sigmaaldrich.com |

| Molecular Formula | C₉H₉Cl lookchem.com | C₉H₉Cl wikipedia.org | C₉H₉Cl sigmaaldrich.com |

| Molecular Weight | 152.62 g/mol lookchem.com | 152.62 g/mol wikipedia.org | 152.62 g/mol sigmaaldrich.com |

| Boiling Point | 226.4°C at 760 mmHg lookchem.com | 229°C sigmaaldrich.com | 229°C sigmaaldrich.com |

| Density | 1.066 g/cm³ lookchem.com | 1.083 g/mL at 25°C sigmaaldrich.com | 1.074 g/mL at 25°C sigmaaldrich.com |

| Flash Point | 88.8°C lookchem.com | Not specified | Not specified |

Note: Data for the ortho-isomer is less commonly reported in aggregated sources. Properties can vary slightly based on purity and measurement conditions.

Significance As a Bifunctional Monomer and Intermediate in Organic Synthesis

The dual functionality of 1-(Chloromethyl)-3-vinylbenzene makes it an exceptionally useful molecule in both polymer chemistry and targeted organic synthesis.

As a bifunctional monomer, it is a cornerstone for producing specialty polymers. The vinyl group readily participates in polymerization reactions, including controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. beilstein-journals.orgnih.govnih.gov This allows for the synthesis of well-defined polymers, such as poly(vinylbenzyl chloride), with controlled molecular weights and narrow dispersity. beilstein-journals.orgnih.gov These polymers serve as reactive platforms; the pendant chloromethyl groups along the polymer backbone are active sites for a multitude of post-polymerization modifications through nucleophilic substitution. nih.govtandfonline.com This strategy is widely employed to introduce various functionalities, creating materials for specific applications such as:

Ion-exchange resins: By attaching charged groups. univook.com

Functional nanoparticles: Grafting poly(vinylbenzyl chloride) from silica (B1680970) cores creates core-shell particles whose surfaces can be further functionalized. beilstein-journals.orgnih.gov

Adhesives and coatings: The polymer's properties can be tailored for enhanced adhesion and durability. lookchem.com

In organic synthesis, this compound acts as a versatile intermediate. ontosight.ai The chloromethyl group is a reactive electrophile, readily undergoing nucleophilic substitution reactions to form new carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds. This allows for the introduction of the 3-vinylbenzyl moiety into a larger molecular framework. For example, it can be used to prepare new monomers by reacting the chloromethyl group with a nucleophile, leaving the vinyl group intact for subsequent polymerization. researchgate.net This approach has been used to synthesize monomers with specific properties, such as those containing carbazole (B46965) groups for polymers with high thermal stability.

Evolution of Research Interest in the Compound S Reactivity and Utility

Conventional Synthetic Routes and Their Advancements

Traditional methods for synthesizing this compound and its isomers rely on robust, well-established chemical reactions. These include the halogenation and subsequent dehydrohalogenation of ethyltoluene precursors or the direct chloromethylation of an aromatic nucleus.

Chlorination and Dehydrohalogenation of Substituted Ethyltoluenes

One prominent industrial route starts with 3-ethyltoluene. The process involves two key transformations: the chlorination of the benzylic methyl group and the dehydrohalogenation of the ethyl group to form the vinyl functionality. Historically, these were performed in separate liquid-phase steps.

However, significant advancements have led to more efficient, continuous vapor-phase processes. google.com A notable improved method involves reacting a substituted ethyltoluene with a halogen gas at elevated temperatures in a single pass through a reactor. google.com This high-temperature vapor-phase reaction combines halogenation and dehydrohalogenation in one continuous step. google.com The reactor is often packed with materials like silica (B1680970) particles to facilitate the reaction without creating excessive back pressure. google.com Steam is frequently used as an inert diluent to control the partial pressure of the reactants. google.com

| Parameter | Value / Condition | Source |

| Starting Material | 3-Ethyltoluene | google.com |

| Reagents | Chlorine (Cl₂) gas, Steam (diluent) | google.com |

| Phase | Vapor Phase | google.com |

| Temperature | Elevated (specific temp. varies) | google.com |

| Key Feature | Continuous, single-step halogenation and dehydrohalogenation | google.com |

| Inhibitor | Phenolic inhibitors (e.g., t-butylcatechol) added post-reaction | google.com |

This integrated approach provides high selectivity towards the desired vinylbenzyl chloride and its immediate precursors. google.com

Chloromethylation of Aromatic Nuclei with Formaldehyde (B43269) and Halogen Acids

The direct introduction of a chloromethyl group onto a pre-existing vinylbenzene (styrene) ring is another key conventional strategy. This electrophilic substitution reaction, a variant of the Friedel-Crafts reaction, is known as chloromethylation.

The reaction typically involves treating the aromatic substrate with formaldehyde and hydrogen chloride. To enhance the electrophilicity of the formaldehyde, a Lewis acid catalyst is essential. Common catalysts include zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and stannic chloride (SnCl₄). Current time information in Bangalore, IN.google.com The reaction is often performed at mild temperatures, such as between 0°C and 10°C, to prevent polymerization of the vinyl group and other side reactions. Current time information in Bangalore, IN. More reactive chloromethylating agents, such as chloromethyl methyl ether (CMME), can also be employed, sometimes offering better yields under controlled conditions. Current time information in Bangalore, IN.

| Component | Example Reagents/Catalysts | Source |

| Aromatic Substrate | 3-Vinyltoluene or Styrene (B11656) | Current time information in Bangalore, IN. |

| Chloromethylating Agent | Formaldehyde and HCl, Chloromethyl methyl ether (CMME) | Current time information in Bangalore, IN. |

| Catalyst | Lewis Acids (e.g., ZnCl₂, AlCl₃, SnCl₄) | Current time information in Bangalore, IN.google.com |

| Solvent | Anhydrous solvents (e.g., dichloromethane) | |

| Temperature | 0°C to 10°C | Current time information in Bangalore, IN. |

While effective, this method requires careful control to manage the formation of isomers and potential cross-linking side reactions, especially when applied to polymers. acs.org

Specific Preparative Procedures and Yield Optimization

Detailed procedures highlight the practical aspects of these syntheses. A highly efficient method for the dehydrohalogenation step, which can be adapted for the meta-isomer, involves treating a precursor like p-chloromethyl-α-bromoethylbenzene with a strong base in the presence of a phase-transfer catalyst. chemicalbook.com

For instance, reacting the precursor with potassium hydroxide (B78521) and 18-crown-6 (B118740) in toluene (B28343) at 40°C for 4 hours has been shown to produce the final product in yields as high as 95%. chemicalbook.com The crown ether facilitates the reaction between the solid base and the organic substrate.

| Reactant/Condition | Details | Source |

| Starting Material | p-Chloromethyl-α-bromoethylbenzene (analogous for meta-isomer) | chemicalbook.com |

| Base | Potassium hydroxide (KOH) | chemicalbook.com |

| Catalyst | 18-crown-6 (Phase-transfer catalyst) | chemicalbook.com |

| Solvent | Toluene | chemicalbook.com |

| Temperature | 40°C | chemicalbook.com |

| Reaction Time | 4 hours | chemicalbook.com |

| Yield | 95% | chemicalbook.com |

Emerging Synthetic Strategies for Precision Synthesis

Modern synthetic chemistry seeks methods that offer greater control, safety, and environmental compatibility. For the synthesis of this compound, emerging strategies focus on continuous processing and novel catalytic systems.

Industrial production is increasingly employing continuous flow reactors. Current time information in Bangalore, IN. This technology allows for precise control over reaction parameters, leading to more consistent product quality, improved heat management, and higher yields compared to batch processing. Another area of active research is the use of more environmentally friendly catalysts and solvents. Current time information in Bangalore, IN. For example, ionic liquids and surfactant micelles have been explored as potential alternatives to traditional Lewis acids and volatile organic solvents, aiming to minimize environmental impact. Current time information in Bangalore, IN.

Furthermore, research into highly selective halogenation reactions on related polymer systems provides insight into future precision synthesis of the monomer. For example, methods have been developed for the selective free-radical bromination or cobalt-catalyzed chlorination of the methyl groups on poly(methylstyrene). acs.org These approaches, which prevent unwanted reactions on the polymer backbone or aromatic ring, demonstrate a move towards more controlled and specific chemical transformations that could be adapted for monomer synthesis. acs.org

Analytical Techniques for Reaction Monitoring and Product Characterization

A suite of analytical techniques is indispensable for monitoring the progress of the synthesis and for verifying the structure and purity of the final product, this compound.

Reaction Monitoring: The progress of the synthesis is often tracked using chromatographic methods. Thin-layer chromatography (TLC) provides a quick and simple way to observe the consumption of reactants and the formation of the product. Current time information in Bangalore, IN. For more quantitative analysis during the reaction, gas chromatography (GC) is frequently employed.

Product Characterization: Once the synthesis is complete, a combination of spectroscopic and spectrometric methods is used to confirm the identity and purity of this compound.

| Technique | Purpose | Key Observations / Data | Source |

| ¹H NMR | Structural Elucidation | Vinyl Protons: δ 5.2–5.8 ppm (doublets), Chloromethyl Protons: δ 4.5–4.7 ppm (singlet) | Current time information in Bangalore, IN. |

| ¹³C NMR | Structural Elucidation | Aromatic Carbons: δ 125–140 ppm, Chloromethyl Carbon: δ 45–50 ppm | Current time information in Bangalore, IN. |

| IR Spectroscopy | Functional Group ID | C-Cl stretch: 680–750 cm⁻¹, Vinyl C=C stretch: 1630–1680 cm⁻¹ | Current time information in Bangalore, IN. |

| GC-MS | Molecular Weight & Fragmentation | Molecular Ion Peak (M⁺): m/z 152, Key Fragment: m/z 117 (loss of Cl) | Current time information in Bangalore, IN. |

| TLC | Reaction Monitoring | Rf value ~0.4 in 9:1 hexane:ethyl acetate | Current time information in Bangalore, IN. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to identify the characteristic protons of the vinyl group (appearing as doublets in the 5.2–5.8 ppm range) and the chloromethyl group (a distinct singlet at 4.5–4.7 ppm). Current time information in Bangalore, IN. ¹³C NMR helps to distinguish the aromatic carbons from the chloromethyl carbon. Current time information in Bangalore, IN.

Infrared (IR) Spectroscopy: IR spectra confirm the presence of key functional groups, showing characteristic absorption peaks for the C-Cl bond (680–750 cm⁻¹) and the vinyl C=C double bond (1630–1680 cm⁻¹). Current time information in Bangalore, IN.

Mass Spectrometry (MS): Typically coupled with gas chromatography (GC-MS), this technique confirms the molecular weight of the compound with a molecular ion peak at an m/z (mass-to-charge ratio) of 152. Current time information in Bangalore, IN. It also reveals characteristic fragmentation patterns, such as the loss of a chlorine radical, resulting in a fragment at m/z 117. Current time information in Bangalore, IN.

Reactions Involving the Vinyl Group

The vinyl group of this compound is an electron-rich carbon-carbon double bond, making it susceptible to a variety of reactions typical of alkenes. These transformations are crucial for modifying the monomer before polymerization or for functionalizing the resulting polymer.

Addition Reactions Across the Carbon-Carbon Double Bond

The vinyl group readily undergoes addition reactions, allowing for the introduction of various functionalities. These reactions typically proceed without affecting the chloromethyl group under controlled conditions.

Hydrogenation: Catalytic hydrogenation of the vinyl group leads to the formation of 1-(chloromethyl)-3-ethylbenzene. This reaction selectively saturates the double bond, which can be useful when the ethylbenzene (B125841) structure is desired for subsequent steps while preserving the reactive benzylic chloride.

Halogenation and Hydrohalogenation: The vinyl group reacts with halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HBr, HCl) in classic electrophilic addition reactions. skku.edu For example, the addition of HBr proceeds via a carbocation intermediate. According to Markovnikov's rule, the bromine atom would add to the more substituted carbon (the benzylic carbon), while the hydrogen adds to the terminal carbon of the vinyl group.

Table 1: Representative Addition Reactions of the Vinyl Group

| Reactant(s) | Catalyst/Conditions | Product |

| H₂ | Pd/C, PtO₂ | 1-(Chloromethyl)-3-ethylbenzene |

| Br₂ | CCl₄ | 1-(1,2-Dibromoethyl)-3-(chloromethyl)benzene |

| HBr | Inert Solvent | 1-(1-Bromoethyl)-3-(chloromethyl)benzene |

Oxidation Reactions of the Vinyl Moiety

The vinyl group can be oxidized to introduce oxygen-containing functional groups such as epoxides, diols, and carbonyls. These transformations provide pathways to a variety of valuable chemical intermediates. While specific studies on this compound are not prevalent, the reactivity can be reliably inferred from extensive research on styrene and its derivatives. researchgate.net

Epoxidation: The reaction of the vinyl group with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide, 2-(3-(chloromethyl)phenyl)oxirane. youtube.commasterorganicchemistry.com This epoxide is a versatile intermediate, susceptible to ring-opening reactions with various nucleophiles.

Syn-Dihydroxylation: The vinyl group can be converted into a vicinal diol (a glycol) with syn-stereochemistry using reagents like osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO) in what is known as the Upjohn dihydroxylation. organic-chemistry.orgwikipedia.org This reaction produces 1-(3-(chloromethyl)phenyl)ethane-1,2-diol.

Oxidative Cleavage: The carbon-carbon double bond can be completely cleaved to form carbonyl compounds.

Ozonolysis: Treatment with ozone (O₃) followed by a reductive work-up (e.g., with dimethyl sulfide, DMS, or zinc) cleaves the double bond to yield 3-(chloromethyl)benzaldehyde (B1290163) and formaldehyde. msu.eduwikipedia.org An oxidative work-up (e.g., with hydrogen peroxide) would yield 3-(chloromethyl)benzoic acid.

Lemieux-Johnson Oxidation: This reaction uses a catalytic amount of osmium tetroxide with sodium periodate (B1199274) (NaIO₄) as the stoichiometric oxidant to achieve the same oxidative cleavage as ozonolysis, yielding the corresponding aldehyde. wikipedia.orgsynarchive.com

Table 2: Common Oxidation Reactions of the Vinyl Group

| Reaction | Reagent(s) | Primary Product |

| Epoxidation | m-CPBA | 2-(3-(Chloromethyl)phenyl)oxirane |

| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃ | 1-(3-(Chloromethyl)phenyl)ethane-1,2-diol |

| Ozonolysis (Reductive) | 1. O₃ 2. (CH₃)₂S | 3-(Chloromethyl)benzaldehyde |

| Ozonolysis (Oxidative) | 1. O₃ 2. H₂O₂ | 3-(Chloromethyl)benzoic acid |

Cycloaddition Reactions in Polymer Functionalization

Cycloaddition reactions involving the vinyl group are powerful methods for creating cyclic structures and for functionalizing polymers. After polymerization of this compound, the pendant chloromethyl groups can be converted to other functionalities, which can then participate in cycloadditions.

A prominent example is the 1,3-dipolar cycloaddition, often utilized in "click chemistry." For instance, copolymers of styrene and vinylbenzyl chloride can be synthesized. The chloromethyl groups on the polymer backbone are then converted to azide (B81097) groups (poly(vinylbenzyl azide)) via substitution with sodium azide. These pendant azide groups can subsequently undergo a copper-catalyzed or thermal 1,3-dipolar cycloaddition reaction with alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to introduce 1,2,3-triazole rings into the polymer side chains. msu.edu This method is highly efficient for creating functional materials with modified properties.

While the vinyl group of the monomer itself can act as a dienophile in Diels-Alder reactions with suitable dienes, this application is less common than its use in polymerization. The reactivity would be analogous to that of styrene in [4+2] cycloadditions. thiemann.io

Transformations to Vinyl Azides

Direct transformation of the vinyl group into a vinyl azide is a modern synthetic strategy that introduces a versatile functional group. Rather than substituting the chloromethyl group, this involves an addition across the double bond. Recent advancements in photoredox and transition-metal catalysis have enabled the hydroazidation of styrenes.

For example, methods using an organic acridinium (B8443388) salt photocatalyst under blue light irradiation or an iron-based catalyst can achieve the anti-Markovnikov hydroazidation of styrenes. wikipedia.orgacs.orgrsc.org Applying these conditions to this compound would result in the formation of 1-(1-azidoethyl)-3-(chloromethyl)benzene. The reaction proceeds via a radical mechanism, where an azide radical adds to the double bond, followed by hydrogen atom transfer (HAT) to yield the product with high regioselectivity. acs.orgrsc.org This transformation provides an alternative route to azide-functionalized molecules while preserving the chloromethyl handle for subsequent, orthogonal reactions.

Strategies for Multi-Functionalization and Orthogonal Reactivity

The presence of two distinct functional groups with different reactivities—the vinyl group and the chloromethyl group—makes this compound an ideal platform for orthogonal synthesis and multi-functionalization. cdnsciencepub.com Orthogonal reactivity implies that one functional group can be reacted selectively without affecting the other, allowing for sequential and controlled modifications.

Key Orthogonal Strategies:

Reaction of the Chloromethyl Group First: The benzylic chloride is highly susceptible to nucleophilic substitution. It can react with a wide range of nucleophiles (e.g., amines, alkoxides, thiolates, azide ions) to introduce new functional groups. msu.edu These reactions can typically be performed under conditions that leave the vinyl group intact, which can then be used for subsequent polymerization or other alkene reactions. This approach allows for the synthesis of a diverse library of functionalized vinylbenzyl monomers prior to polymerization.

Reaction of the Vinyl Group First (Polymerization): The vinyl group can be readily polymerized via free radical, cationic, or controlled radical polymerization methods to form poly(vinylbenzyl chloride). msu.edu The resulting polymer possesses a stable hydrocarbon backbone with a pendant chloromethyl group on each repeating unit. These chloromethyl groups serve as reactive sites for post-polymerization modification. This strategy is extremely powerful for creating functional polymers, as the same polymer backbone can be modified with numerous different nucleophiles to generate a wide array of materials with tailored properties, such as ion-exchange resins or functional surfaces. youtube.commasterorganicchemistry.com

The ability to choose which functional group to react first based on the chosen reaction conditions is the essence of the orthogonal reactivity of this compound, making it a highly versatile building block in materials science and organic synthesis.

Polymerization and Copolymerization Aspects of 1 Chloromethyl 3 Vinylbenzene

Homopolymerization Studies

1-(Chloromethyl)-3-vinylbenzene can undergo homopolymerization to yield poly(this compound). This polymerization is typically initiated by radical initiators. researchgate.net The resulting homopolymer, often referred to as poly(vinylbenzyl chloride) (PVBC) when using a mix of isomers, is a reactive polymer due to the presence of the benzylic chlorine atom in each repeating unit. researchgate.netspecificpolymers.com This chlorine atom is susceptible to nucleophilic substitution reactions, allowing for the post-polymerization modification of the polymer to introduce a wide variety of functional groups. researchgate.net

The polymerization can be carried out under different conditions, for instance, in bulk or solution. researchgate.netresearchgate.net Techniques such as living radical polymerization, including nitroxide-mediated polymerization (NMP), have been successfully employed for the homopolymerization of chloromethylstyrenes. researchgate.net These controlled polymerization methods provide a pathway to polymers with well-defined molecular weights and low polydispersity. sigmaaldrich.com The living nature of these polymerizations is often confirmed by chain extension studies with the same or a different monomer. researchgate.net

Copolymerization with Styrenic and Other Monomers

The ability of this compound to copolymerize with a range of other vinyl monomers significantly broadens its applicability. Copolymerization allows for the tailoring of polymer properties by incorporating different monomer units into the polymer backbone.

Free Radical Copolymerization Kinetics and Mechanism

This compound readily participates in free radical copolymerization with various monomers, including styrene (B11656) and its derivatives, as well as acrylates and methacrylates. researchgate.netasianpubs.org The process is typically initiated by thermal initiators like α,α'-azobis(isobutyronitrile) (AIBN) in a suitable solvent. asianpubs.org

Controlled/Living Radical Polymerization Techniques (e.g., RAFT)

To achieve better control over the copolymer architecture, controlled/living radical polymerization (CRP) techniques are employed. sigmaaldrich.com Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a prominent example used for the copolymerization of chloromethylstyrenes. researchgate.netmdpi.com RAFT polymerization allows for the synthesis of copolymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures like block copolymers. researchgate.netsigmaaldrich.com

In RAFT copolymerization, a thiocarbonylthio compound acts as a chain transfer agent, mediating the polymerization through a dynamic equilibrium between active and dormant polymer chains. mdpi.com This process has been successfully applied to the copolymerization of vinylbenzyl chloride with monomers such as methyl methacrylate (B99206) and N-isopropylacrylamide. researchgate.netresearchgate.net The resulting copolymers retain the reactive chloromethyl groups, which can be further functionalized, and the RAFT end-group, which can be used for subsequent chain extensions. researchgate.net

Copolymerization with Divinylbenzene (B73037) for Cross-linked Networks

For applications requiring insoluble, network polymers, such as ion-exchange resins, this compound can be copolymerized with a cross-linking agent like divinylbenzene (DVB). google.com The addition of DVB, a monomer with two polymerizable vinyl groups, during the polymerization leads to the formation of a three-dimensional, cross-linked polymer network. google.com

The chloromethyl groups within this network are then available for subsequent chemical modifications, such as amination to create anion-exchange resins. google.com The degree of cross-linking, controlled by the amount of DVB used, is a critical parameter that influences the mechanical properties, swelling behavior, and ion-exchange capacity of the final resin.

Determination of Reactivity Ratios and Monomer Sequence Distribution

The composition and properties of a copolymer are largely dictated by the reactivity ratios of the comonomers. tulane.edu The reactivity ratios, r₁ and r₂, describe the preference of a propagating chain ending in one monomer to add the same monomer (homopropagation) versus the other monomer (crosspropagation). youtube.com If r₁ > 1, the propagating chain preferentially adds monomer 1, and if r₁ < 1, it prefers to add monomer 2. tulane.edu

For the copolymerization of 1-chloro-1,3-butadiene (M₂) with styrene (M₁), the reactivity ratios were determined to be r₁ = 0.10 ± 0.03 and r₂ = 1.21 ± 0.10. researchgate.net These values indicate that a growing chain ending in a styrene radical prefers to add a 1-chloro-1,3-butadiene monomer, while a chain ending in a 1-chloro-1,3-butadiene radical prefers to add another 1-chloro-1,3-butadiene monomer. This leads to a copolymer structure where the 1-chloro-1,3-butadiene units are incorporated in blocks. researchgate.net

The monomer sequence distribution, which can be random, alternating, block, or gradient, is a direct consequence of the reactivity ratios and the monomer feed composition. researchgate.net Understanding and controlling the monomer sequence is crucial for tailoring the macroscopic properties of the copolymer. tulane.eduresearchgate.net

Table 1: Reactivity Ratios for Copolymerization of Styrene (M₁) with 1-Chloro-1,3-butadiene (M₂) and other monomers

| M₁ | M₂ | r₁ | r₂ | System |

| Styrene | 1-Chloro-1,3-butadiene | 0.10 ± 0.03 | 1.21 ± 0.10 | Radical Copolymerization |

| Ethylene Oxide | Allyl Glycidyl (B131873) Ether | 0.32 ± 0.10 | 3.50 ± 0.90 | Anionic Copolymerization |

Data sourced from multiple studies for comparative purposes. researchgate.netnih.gov

Control over Polymer Architecture and Molecular Weight Characteristics

The choice of polymerization technique has a profound impact on the resulting polymer architecture and molecular weight characteristics. While conventional free radical polymerization is widely used, it often results in polymers with broad molecular weight distributions and limited control over the architecture. sigmaaldrich.com

In contrast, controlled/living radical polymerization techniques like RAFT and NMP offer precise control over these parameters. sigmaaldrich.com These methods allow for the synthesis of polymers with:

Predetermined Molecular Weights: The molecular weight of the polymer can be controlled by the ratio of monomer to initiator or chain transfer agent. mdpi.com

Narrow Molecular Weight Distributions (Low Polydispersity): CRP techniques typically yield polymers with polydispersity indices (PDI) close to 1.1, indicating a high degree of uniformity in chain length. researchgate.netresearchgate.net

Complex Architectures: The living nature of these polymerizations enables the synthesis of well-defined block copolymers by sequential monomer addition. researchgate.netresearchgate.net For example, a block of poly(this compound) can be synthesized first, followed by the addition of a second monomer to grow another block, resulting in a diblock copolymer. researchgate.net

This level of control is essential for creating advanced materials with tailored properties for specific applications, ranging from drug delivery systems to advanced coatings. sigmaaldrich.com

Influence of Catalysis in Polymerization Processes (e.g., Metallocene Catalysts)

The choice of catalytic system is paramount in controlling the polymerization of this compound, dictating the polymer's architecture, molecular weight, and potential for incorporating functional groups. While various polymerization techniques have been explored for vinylbenzyl chloride isomers, the application of coordination catalysts, particularly metallocenes, presents both unique challenges and opportunities.

Metallocene catalysts, known for their single-site nature, offer precise control over polymer structure and properties, a significant advantage over traditional Ziegler-Natta catalysts. nih.gov However, their application in the polymerization of polar vinyl monomers like this compound is often hindered. The polar chloromethyl group can interact with and poison the electrophilic metal center of the catalyst, impeding or completely halting the polymerization process. researchgate.net This interaction is a primary obstacle in the direct coordination polymerization of such functionalized monomers.

Despite these challenges, research into the metallocene-catalyzed polymerization of other functionalized styrenic monomers provides insights into potential pathways for this compound. For instance, the successful copolymerization of styrene with borane-containing styrenic monomers using a Cp*Ti(OMe)₃/MAO catalyst system demonstrates that metallocenes can indeed incorporate functional groups under specific conditions. acs.orgpsu.edu In this particular case, the reactivity ratios of styrene and the functionalized monomer were close, allowing for the formation of random copolymers with narrow molecular weight distributions. acs.orgpsu.edu

Furthermore, studies on the polymerization of amino-functionalized α-olefins using cationic metallocene/borate (B1201080) catalysts have shown that the choice of the catalyst structure and cocatalyst is critical in overcoming catalyst poisoning. acs.org Specifically, zirconocene (B1252598) dimethyl compounds activated with anilinium borate have been effective in polymerizing 5-amino-1-pentenes. acs.org This suggests that carefully designed metallocene systems might also be developed for the polymerization of this compound.

While direct evidence of metallocene-catalyzed homopolymerization of this compound with detailed data is scarce in publicly available literature, some sources briefly mention its use in manufacturing polyolefin compounds with hybrid metallocene catalysts. chemicalbook.com

Beyond metallocenes, other coordination catalysts have been explored. For example, the copolymerization of vinylbenzyl chloride with hexene has been achieved using a Ziegler-Natta type catalyst, specifically ZrCl₄(THF)₂. researchgate.net This indicates that coordination polymerization is a feasible, albeit challenging, route for this class of monomers.

The majority of research on the polymerization of vinylbenzyl chloride has focused on controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods offer excellent control over the polymerization of functional monomers, providing an alternative to coordination polymerization.

Research Findings on Catalyzed Polymerization of Functionalized Styrenes:

The following table summarizes findings from studies on the metallocene-catalyzed polymerization of functionalized styrenic monomers, which can serve as a reference for potential applications with this compound.

| Catalyst System | Monomers | Key Findings | Reference |

| Cp*Ti(OMe)₃/MAO | Styrene, 4-[B-(n-butylene)-9-BBN]styrene | Successful random copolymerization with narrow molecular weight distribution. Reactivity ratios: r₁(styrene) = 0.9, r₂(B-styrene) = 1.2. | acs.orgpsu.edu |

| LₙZrMe₂ / [HNMe₂Ph]⁺[B(C₆F₅)₄]⁻ | 5-(N,N-diisopropylamino)-1-pentene | Successful polymerization of an amino-functionalized α-olefin, indicating potential for polar monomer polymerization with appropriate catalyst design. | acs.org |

| ZrCl₄(THF)₂ | Vinylbenzylchloride, hexene | Successful copolymerization via a Ziegler-Natta method. | researchgate.net |

Interactive Data Table: Metallocene-Catalyzed Copolymerization of Styrene and B-styrene

This table presents data on the copolymerization of styrene and a borane-functionalized styrene (B-styrene) using a metallocene catalyst system, illustrating the feasibility of incorporating functional groups. acs.orgpsu.edu

Advanced Materials Science Applications Derived from 1 Chloromethyl 3 Vinylbenzene

Functional Polymeric Resins and Adsorbents

Polymers derived from 1-(chloromethyl)-3-vinylbenzene are instrumental in the development of sophisticated resins and adsorbents. The reactive chloromethyl group on the stable polystyrene backbone serves as a versatile anchor for introducing a wide range of functional groups, enabling the design of materials for highly specific separation and recognition tasks.

Development of Ion-Exchange Resins for Separation Technologies

One of the most significant applications of this compound is in the production of ion-exchange resins, particularly strong base anion exchange resins. sigmaaldrich.comsigmaaldrich.com The standard synthesis route involves the copolymerization of vinylbenzyl chloride (VBC) with a cross-linking agent, most commonly divinylbenzene (B73037) (DVB), to form a porous and insoluble polymer matrix. strath.ac.uk This initial polymer, poly(VBC-co-DVB), possesses reactive chloromethyl groups distributed throughout its structure.

These groups are subsequently converted into ion-exchange sites through a process called amination or quaternization. rsc.org This reaction involves treating the polymer with a tertiary amine, such as trimethylamine, which results in the formation of quaternary ammonium (B1175870) salt groups (-CH₂N⁺(CH₃)₃Cl⁻) attached to the polymer backbone. rsc.orgnih.gov These positively charged functional groups are capable of exchanging anions (like Cl⁻) with other anions in a surrounding solution, making the resin effective for applications like water purification, demineralization, and the separation of ionic species. sigmaaldrich.cnresearchgate.net

Research has shown that the choice of amine used for quaternization significantly impacts the final properties of the anion exchange membrane (AEM). rsc.org Different amines can alter the structural, thermal, and electrochemical characteristics of the resulting material. For instance, studies on poly(styrene-co-vinylbenzyl chloride) copolymers have demonstrated that varying the amine structure affects key performance metrics such as ion-exchange capacity (IEC), water uptake, and ionic conductivity. rsc.org

Table 1: Influence of Quaternizing Amine on Anion Exchange Membrane Properties

This table, based on findings from Jeevanantham et al., illustrates how different amines used to functionalize a poly(styrene-co-vinylbenzyl chloride) backbone result in varied membrane properties. rsc.org

| Quaternizing Amine | Abbreviation | Ion-Exchange Capacity (IEC) (mmol/g) | Water Uptake (%) | Ionic Conductivity (S/cm) | Key Observation |

|---|---|---|---|---|---|

| Trimethylamine | TMA | 2.12 | 41 | 0.035 | Demonstrates the highest IEC, water uptake, and conductivity among the tested amines. rsc.org |

| N,N,N′,N′-Tetramethyl hexanediamine | TMHDA | 1.95 | 32 | 0.021 | Results in slightly lower performance metrics compared to TMA. rsc.org |

| N,N,N′,N′-Tetramethyl ethylenediamine | TMEDA | 1.81 | 28 | 0.015 | Shows moderate performance. rsc.org |

| Hexamine | HMA | 1.64 | 19 | 0.008 | Displays the lowest performance due to a highly entangled structure caused by polymer cross-linking. rsc.org |

Synthesis of Ion-Imprinted Polymers for Selective Molecular Recognition

Beyond general ion exchange, this compound is a valuable component in the synthesis of ion-imprinted polymers (IIPs), which are designed for the highly selective recognition and removal of specific metal ions. mdpi.comaurorabiomed.com The core principle of ion imprinting involves creating polymer cavities that are precisely shaped to bind a target "template" ion. nih.gov

The synthesis process typically involves three main steps:

Complex Formation: A functional monomer, which contains ligands capable of coordinating with the target metal ion, forms a complex with that ion. nih.gov

Polymerization: This complex is then copolymerized with a cross-linking agent (like DVB) and a backbone monomer. Poly(vinylbenzyl chloride) can serve as this structural backbone, providing a robust, porous framework. strath.ac.ukmdpi.com The reactive chloromethyl groups can also be modified to introduce the desired chelating functionalities. beilstein-journals.orgnih.gov

Template Removal: The template metal ion is leached from the cross-linked polymer, leaving behind recognition sites (imprints) that are stereochemically and electronically complementary to the target ion. nih.gov

These tailored cavities allow the IIP to selectively re-bind the target ion even in the presence of other ions with similar physical and chemical properties. nih.govmostwiedzy.pl For example, a poly(vinylbenzyl chloride-divinylbenzene) matrix has been successfully functionalized with pyridyl- and oxime-containing ionic liquids to create sorbents for the selective removal of heavy metal ions like copper (Cu(II)), cadmium (Cd(II)), and zinc (Zn(II)) from aqueous solutions. mdpi.com The performance of such IIPs demonstrates significantly higher selectivity and adsorption capacity compared to non-imprinted polymers.

Table 2: Examples of Ion-Imprinted Polymers (IIPs) for Selective Metal Ion Removal

This table presents various IIP systems, highlighting the role of different functional monomers and polymer matrices in selectively targeting specific heavy metal ions.

| Target Ion | Polymer Matrix / Backbone | Functional Monomer / Ligand | Cross-linker | Max. Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|---|---|

| Cu(II) | Poly(VBC-co-DVB) | 1-(3-pyridyl)undecan-1-one | Divinylbenzene (DVB) | 69 | mdpi.com |

| Cd(II) | Poly(VBBr-co-DVB) | 1-(3-pyridyl)undecan-1-one oxime | Divinylbenzene (DVB) | 63 | mdpi.com |

| Ni(II) | Amino-functionalized Fe₃O₄@SiO₂ | 4-Vinylpyridine | Ethylene glycol dimethacrylate (EGDMA) | 158.73 | mdpi.com |

| Pb(II) | Polystyrene based | 2-(Allylsulfur)nicotinic acid | Ethylene glycol dimethacrylate (EGDMA) | 29.67 | mostwiedzy.pl |

*VBC: Vinylbenzyl chloride; VBBr: Vinylbenzyl bromide (derived from VBC)

Polymer-Supported Catalysis and Reagents

The immobilization of homogeneous catalysts and chemical reagents onto solid supports is a cornerstone of green and sustainable chemistry, as it simplifies product purification and enables catalyst recycling. Polymeric scaffolds derived from this compound are exceptionally well-suited for this purpose due to the ease with which the chloromethyl group can be functionalized.

Heterogeneous Catalysts for Sustainable Chemical Transformations

Homogeneous catalysts, while often highly active and selective, are difficult to separate from the reaction mixture. By anchoring these catalysts to a polymer chain, they become heterogeneous, allowing for simple removal by filtration. Poly(vinylbenzyl chloride) provides an ideal scaffold for this immobilization.

A notable example is the synthesis of a solid-phase catalyst for the oxidative polymerization of 2,6-dimethylphenol. nih.gov In this work, 4-vinylbenzyl chloride was first used to synthesize the ligand N-(4-vinylbenzyl)-1,4,7-triazacyclononane. This ligand was then grafted onto polystyrene particles and complexed with copper, creating a recyclable, solid-supported catalyst. nih.gov Similarly, copolymers of p-chloromethylated styrene (B11656) have been functionalized with triethylamine (B128534) or tributylamine (B1682462) to create soluble polymer-supported catalysts for the reaction of carbon dioxide with glycidyl (B131873) methacrylate (B99206), demonstrating the versatility of this platform. researchgate.net These polymer-supported systems often retain the high activity of their homogeneous counterparts while gaining the practical advantages of a heterogeneous catalyst.

Table 3: Research Findings on Polymer-Supported Catalysts from VBC Derivatives

This table summarizes key research on heterogeneous catalysts developed using VBC-derived polymeric scaffolds.

| Catalyst System | Polymer Scaffold | Catalyzed Reaction | Key Research Finding | Reference |

|---|---|---|---|---|

| Copper(I)-triazacyclononane complex | Polystyrene grafted with poly(N-4-vinylbenzyl-1,4,7-triazacyclononane) | Oxidative polymerization of 2,6-dimethylphenol | Successfully produced poly(2,6-dimethyl-1,4-phenylene oxide) using a recyclable, solid-phase catalyst. nih.gov | nih.gov |

| Pendant triethylammonium (B8662869) chloride | Copolymer of p-chloromethylated styrene and styrene | Cycloaddition of carbon dioxide to glycidyl methacrylate | The polymer-supported catalyst demonstrated high activity and could be reused, with performance influenced by the degree of substitution. researchgate.net | researchgate.net |

Polymeric Scaffolds for Immobilized Reagents in Organic Synthesis

In addition to catalysts, stoichiometric reagents can be immobilized on polymer supports, transforming multi-step solution-phase synthesis into a more efficient process. cam.ac.uk The use of polymer-supported reagents allows for reactions to be driven to completion with an excess of the reagent, after which the spent reagent and byproducts are removed by simple filtration, eliminating the need for complex chromatographic purification. cam.ac.uk

Poly(vinylbenzyl chloride) is an excellent starting material for such applications. beilstein-journals.orgnih.gov The pendant chloromethyl group is highly susceptible to nucleophilic substitution, allowing a wide variety of chemical reagents to be covalently attached to the polymer backbone. nih.gov For instance, reducing agents, oxidizing agents, or coupling agents can be anchored to the poly(VBC) chain. This approach enables a "catch and release" strategy in multi-step synthesis, where a substrate is passed through a sequence of columns, each containing a different immobilized reagent, to build molecular complexity in a clean and efficient manner. cam.ac.uk The inherent stability and defined structure of polymers made via controlled radical polymerization techniques, such as RAFT polymerization of VBC, further enhance their utility as reliable scaffolds for these advanced applications. beilstein-journals.orgnih.gov

Engineering of Functionalized Adhesives and Coatings

The dual reactivity of this compound makes it a valuable monomer for formulating high-performance adhesives and coatings. sigmaaldrich.comsigmaaldrich.cnunivook.com Its vinyl group enables it to readily polymerize or copolymerize with other monomers like styrene or acrylates, forming the primary polymer backbone that provides fundamental properties such as adhesion and chemical resistance. univook.com

The crucial feature for advanced applications is the chloromethyl group. This reactive site can be used in a post-polymerization step for cross-linking the polymer chains. sigmaaldrich.comspecificpolymers.com Cross-linking creates a three-dimensional network structure, which significantly enhances the material's properties, leading to:

Improved Mechanical Strength and Durability: Cross-linked polymers are more rigid and resistant to wear and abrasion. tsijournals.com

Enhanced Thermal Stability: The network structure increases the temperature at which the material begins to degrade. sigmaaldrich.com

Greater Chemical and Solvent Resistance: The interconnected chains are less susceptible to swelling and dissolution by solvents. researchgate.net

This ability to form robust, cross-linked networks makes VBC-derived polymers ideal for protective coatings in demanding environments, such as the automotive, aerospace, and electronics industries. univook.com Furthermore, the chloromethyl handle can be used to graft other functional molecules onto the surface, allowing for the engineering of coatings with specific properties like antimicrobial activity or tailored surface energy. rsc.org

Comparative Studies and Structure Activity Relationships

Comparison with Isomeric Vinylbenzyl Chlorides (e.g., 1-(Chloromethyl)-4-vinylbenzene)

1-(Chloromethyl)-3-vinylbenzene is one of three isomers of vinylbenzyl chloride (VBC), which also include the ortho- (1-(chloromethyl)-2-vinylbenzene) and para- (1-(chloromethyl)-4-vinylbenzene) forms. wikipedia.orgnih.gov Commercially, VBC is often available as a mixture of the meta- and para-isomers. wikipedia.orgsigmaaldrich.com All three isomers are bifunctional monomers, possessing a polymerizable vinyl group and a reactive benzylic chloride group, making them valuable in the synthesis of functional polymers. wikipedia.orgresearchgate.net

The primary distinction between these isomers lies in the relative positions of the vinyl and chloromethyl substituents on the benzene (B151609) ring. This structural difference, while seemingly subtle, leads to significant variations in the chemical properties and reactivity of the monomers and the performance of the polymers derived from them.

A key area where these differences are pronounced is in the stability of anion-exchange membranes (AEMs) created from these isomers. Research has shown that AEMs synthesized using the meta-isomer, this compound, exhibit enhanced stability in alkaline conditions compared to those made from the para-isomer. acs.org Specifically, benzyltrimethylammonium-type anion-exchange polymers derived from meta-VBC show a marked resistance to degradation. acs.org In contrast, the para-isomer is more susceptible to degradation, which can involve chain scission of the polymer backbone. acs.org However, it was also noted that the meta-VBC monomer showed a lower degree of grafting in the preparation of these membranes, resulting in an AEM with a lower ion-exchange capacity. acs.org

Below is a table comparing the properties of the meta- and para-isomers.

| Property | This compound (meta-isomer) | 1-(Chloromethyl)-4-vinylbenzene (para-isomer) |

| Synonyms | m-Vinylbenzyl chloride, 3-Chloromethylstyrene | p-Vinylbenzyl chloride, 4-Chloromethylstyrene |

| CAS Number | 39833-65-3 | 1592-20-7 wikipedia.org |

| Molecular Formula | C₉H₉Cl | C₉H₉Cl wikipedia.org |

| Molar Mass | 152.62 g/mol ontosight.ai | 152.62 g/mol wikipedia.org |

| Boiling Point | 98-100 °C at 10 mmHg ontosight.ai | 229 °C (lit.) chemicalbook.com |

| Polymer Stability | Resulting AEMs show enhanced alkaline stability. acs.org | Resulting AEMs are less stable in alkaline conditions. acs.org |

Influence of Substituent Position on Chemical Reactivity and Polymerization Behavior

The position of the chloromethyl group relative to the vinyl group significantly influences the electronic distribution within the benzene ring, which in turn affects the reactivity of both functional groups.

Chemical Reactivity: The reactivity of the chloromethyl group in nucleophilic substitution reactions is a cornerstone of VBC's utility. researchgate.netnih.gov The position of this group (meta vs. para) alters its susceptibility to nucleophilic attack. In the para-isomer, the vinyl group is in conjugation with the benzene ring and can exert a stronger electronic influence (mesomeric effect) on the benzylic carbon. For the meta-isomer, there is no direct resonance between the vinyl group and the chloromethyl group. This electronic difference is believed to be the reason for the different degradation pathways observed in AEMs. It is hypothesized that the para-position allows for a 1,6-elimination degradation pathway under alkaline conditions, which is not favored for the meta-isomer, leading to the latter's enhanced stability. acs.org

Studies on the kinetics of quaternization reactions of poly(vinylbenzyl chloride) have also highlighted the influence of isomerism. The reactivity of chloromethyl groups can differ based on their position (ortho- or para-) and the status of adjacent groups on the polymer chain. researchgate.net

Polymerization Behavior: The substituent position also impacts the polymerization of the vinyl group. The electronic nature of the substituent can affect the reactivity of the monomer in polymerization reactions. For instance, in anionic polymerization of styrene (B11656) derivatives, substituents have a marked effect on polymerizability. acs.org While both meta- and para-VBC can be readily polymerized via free radical mechanisms, their reactivity ratios in copolymerizations can differ, leading to variations in polymer microstructure. strath.ac.ukrsc.org

The reduced degree of grafting observed for meta-VBC compared to para-VBC in the synthesis of radiation-grafted AEMs suggests a difference in their polymerization reactivity under those specific conditions. acs.org This can influence the final properties of the polymer, such as the ion-exchange capacity, which is critical for membrane performance. acs.org

Establishing Quantitative Structure-Property Relationships (QSPR) in Polymeric Systems

Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the molecular structure of compounds with their macroscopic properties using mathematical models. In the context of polymers derived from VBC isomers, QSPR provides a framework for understanding and predicting how the choice of isomer impacts the final material characteristics.

While the literature reviewed does not present a formal mathematical QSPR model for poly(vinylbenzyl chloride) systems, the comparative studies of its isomers establish a clear qualitative structure-property relationship. The work on AEMs is a prime example of this principle. acs.org

The established relationships can be summarized as follows:

| Structural Feature (Descriptor) | Polymer Property | Finding |

| Substituent Position | Alkaline Stability of AEM | The meta-position of the chloromethyl group leads to significantly higher stability in the resulting polymer compared to the para-position. acs.org |

| Substituent Position | Ion-Exchange Capacity (IEC) | Under certain radiation-grafting conditions, the meta-isomer yields a lower degree of grafting, resulting in a lower IEC. acs.org |

| Substituent Position | Degradation Mechanism | The para-isomer is susceptible to a chain scission degradation mechanism that is suppressed in the meta-isomer. acs.org |

These findings demonstrate a direct link between the monomer's isomeric structure and the functional properties of the resulting polymer. Establishing these relationships is crucial for materials design. For applications requiring high stability in alkaline environments, such as in advanced fuel cells or water electrolyzers, this compound is a more suitable monomer than its para-isomer, despite potentially leading to a lower ion-exchange capacity under certain processing conditions. acs.org Further research could develop these qualitative observations into a predictive QSPR model to fine-tune polymer properties by using specific ratios of isomers or by chemically modifying the monomer structure.

Future Directions and Interdisciplinary Research Opportunities

Sustainable and Green Chemistry Approaches in Synthesis and Application

The future of chemical manufacturing is intrinsically linked to the adoption of sustainable and green chemistry principles. For monomers like 1-(chloromethyl)-3-vinylbenzene, this translates to innovations in both their synthesis and their subsequent use in polymerization processes.

Current synthetic routes to vinylbenzyl chloride isomers often involve multi-step processes with stoichiometric reagents and the generation of significant waste streams. A key future direction is the development of more atom-economical and environmentally benign synthetic pathways. This could involve catalytic methods that avoid the use of harsh chlorinating agents and minimize the formation of byproducts. For instance, direct C-H activation and functionalization of 3-vinyltoluene would represent a significant advancement over traditional methods that may proceed through a benzyl (B1604629) alcohol intermediate.

In the realm of applications, the focus of green chemistry is on designing polymers that are either derived from renewable resources, are biodegradable, or can be easily recycled. While this compound itself is petroleum-derived, its utility in green applications is noteworthy. For example, its ability to functionalize biopolymers like cellulose (B213188) or lignin (B12514952) could lead to high-value, biodegradable composite materials. Furthermore, the chloromethyl group can be used as a handle to introduce functionalities that promote polymer degradation under specific environmental stimuli, such as light or pH changes.

Future research will likely prioritize the development of polymerization processes that align with green chemistry principles. This includes the use of water as a solvent in emulsion or suspension polymerizations, the application of catalyst systems that operate under milder conditions, and the design of polymers that can be reprocessed or chemically recycled back to their monomeric units.

Precision Polymer Architecture Design for Advanced Functional Systems

The ability to precisely control the architecture of a polymer at the molecular level is paramount for creating advanced functional materials. The dual reactivity of this compound makes it an exceptionally valuable monomer for this purpose. The vinyl group allows for its incorporation into a polymer backbone via various polymerization mechanisms, while the chloromethyl group serves as a reactive site for post-polymerization modification.

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been instrumental in synthesizing well-defined polymers from the isomeric 4-vinylbenzyl chloride. These methods allow for the precise control of molecular weight, dispersity, and copolymer composition. Future research on this compound will undoubtedly leverage these techniques to create a diverse array of polymer architectures, including:

Block Copolymers: By sequentially polymerizing different monomers, block copolymers with distinct segments can be created. For example, a block of poly(this compound) could be combined with a hydrophilic block to create amphiphilic structures that self-assemble into micelles or vesicles for drug delivery applications.

Graft Copolymers: The chloromethyl groups along a polymer backbone can serve as initiation sites for the growth of side chains, resulting in graft copolymers. This is a powerful strategy for combining the properties of different polymers, such as grafting a flexible polymer onto a rigid backbone.

Hyperbranched and Dendritic Polymers: The A2B nature of the monomer (vinyl group as one reactive site type 'A' and the chloromethyl group as another 'B') can be exploited to create highly branched structures. These architectures are known for their unique solution properties, such as low viscosity, and high concentration of functional end groups.

The table below outlines potential polymer architectures that can be designed using this compound and their corresponding potential applications.

| Polymer Architecture | Synthetic Strategy | Potential Advanced Functional System |

| Linear Homopolymers | Controlled Radical Polymerization (e.g., ATRP, RAFT) | Reactive scaffolds for functionalization, precursors to ion-exchange resins. |

| Block Copolymers | Sequential Monomer Addition via CRP | Self-assembling nanostructures for drug delivery, advanced coatings. |

| Graft Copolymers | "Grafting-from" or "grafting-to" methods | High-performance membranes, impact modifiers for polymer blends. |

| Hyperbranched Polymers | Self-condensing vinyl polymerization | Rheology modifiers, nanocarriers for catalysts or drugs. |

| Polymer Brushes on Surfaces | Surface-initiated polymerization | Anti-fouling surfaces, sensors, controlled adhesion systems. |

Exploration of Novel Catalytic Systems for Enhanced Derivatization

The chloromethyl group is a versatile functional handle, but its derivatization often relies on classical nucleophilic substitution reactions. A significant area for future research is the exploration of novel catalytic systems to expand the scope and efficiency of these transformations.

Transition metal catalysis, in particular, offers a vast toolkit for C-C and C-heteroatom bond formation. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, could be applied to poly(this compound) to introduce a wide range of functional groups that are not accessible through simple nucleophilic substitution. This would enable the synthesis of polymers with tailored electronic, optical, or biological properties.

Furthermore, the development of organocatalytic systems for the derivatization of the chloromethyl group is a promising green chemistry approach. Organocatalysts can offer high selectivity under mild reaction conditions and avoid the use of potentially toxic and expensive transition metals. For example, phase-transfer catalysts can facilitate reactions with inorganic salts in biphasic systems, improving reaction rates and simplifying product purification.

The table below presents a comparison of different catalytic approaches for the derivatization of the chloromethyl group and the potential benefits they offer.

| Catalytic System | Example Reaction | Potential Advantages |

| Transition Metal Catalysis (e.g., Palladium) | Suzuki, Sonogashira, Buchwald-Hartwig | Broad substrate scope, formation of C-C and C-N bonds, access to conjugated systems. |

| Organocatalysis | Nucleophilic substitution with organocatalysts | Metal-free, mild reaction conditions, often high stereoselectivity. |

| Phase-Transfer Catalysis | Substitution with inorganic nucleophiles | Enhanced reaction rates, use of inexpensive reagents, simplified workup. |

| Photocatalysis | Light-induced radical reactions | Spatiotemporal control of reactivity, access to unique reaction pathways. |

Advanced Characterization Techniques for Complex Polymeric Architectures

As the complexity of polymer architectures designed from monomers like this compound increases, so does the need for advanced characterization techniques to elucidate their structure-property relationships. While traditional methods like nuclear magnetic resonance (NMR) spectroscopy and size exclusion chromatography (SEC) remain essential for determining primary structure and molecular weight distribution, they are often insufficient for characterizing complex three-dimensional structures.

Future research will increasingly rely on a multi-technique approach to gain a comprehensive understanding of these materials. Advanced SEC techniques, such as those coupled with multi-angle light scattering (MALS) and viscometry detectors, can provide detailed information on the absolute molecular weight, size, and conformation of polymers in solution.

For the analysis of surface-grafted polymers or thin films, techniques such as atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) are indispensable. AFM can provide nanoscale information on surface topography and mechanical properties, while XPS can determine the elemental composition and chemical states at the surface.

The characterization of self-assembled nanostructures in solution will benefit from small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS). These techniques can provide detailed information about the size, shape, and internal structure of micelles, vesicles, and other aggregates. Cryogenic transmission electron microscopy (cryo-TEM) will also be crucial for visualizing these delicate structures in their native, hydrated state.

The table below summarizes key advanced characterization techniques and the specific information they can provide for polymers derived from this compound.

| Characterization Technique | Information Obtained | Relevance to Polymer Architecture |

| SEC-MALS | Absolute molecular weight, radius of gyration, conformation. | Essential for confirming the controlled nature of polymerization and understanding solution properties of branched architectures. |

| AFM | Surface topography, mechanical properties at the nanoscale. | Crucial for characterizing polymer brushes and thin films. |

| XPS | Surface elemental composition and chemical states. | Verifying surface modification and the presence of specific functional groups. |

| SAXS/SANS | Size, shape, and internal structure of nanoscale objects. | Characterizing self-assembled structures like micelles and vesicles. |

| Cryo-TEM | Direct visualization of nanostructures in a vitrified state. | Providing high-resolution images of self-assembled morphologies. |

By pushing the boundaries in these four key areas—sustainability, precision architecture, catalysis, and characterization—the scientific community can unlock the full potential of this compound and related monomers for the development of next-generation materials.

Q & A

Q. What are the standard synthetic routes for 1-(chloromethyl)-3-vinylbenzene, and how can reaction conditions be optimized?

The compound is commonly synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, alcohols can react with this compound to form vinyl-containing derivatives under acidic conditions . Optimization involves controlling temperature (typically 60–80°C), using anhydrous solvents (e.g., dichloromethane), and catalytic agents like AlCl₃. Purity is improved by column chromatography with silica gel (hexane/ethyl acetate gradient). Monitor reaction progress via TLC (Rf ~0.4 in 9:1 hexane:EtOAc) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR : Use H NMR to identify vinyl protons (δ 5.2–5.8 ppm, doublets) and chloromethyl groups (δ 4.5–4.7 ppm, singlet). C NMR distinguishes aromatic carbons (δ 125–140 ppm) and the chloromethyl carbon (δ 45–50 ppm).

- IR : Peaks at 680–750 cm (C-Cl stretch) and 1630–1680 cm (vinyl C=C).

- GC-MS : Confirm molecular ion peaks at m/z 152 (M⁺) and fragment patterns (e.g., loss of Cl·, m/z 117). Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are critical when handling this compound in the lab?

- PPE : Use nitrile or Viton® gloves, Tychem® CPF 4 suits, and safety goggles. Avoid latex gloves due to permeation risks .

- Ventilation : Conduct reactions in a fume hood; the compound may release HCl vapors.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Store in airtight containers away from light and moisture .

Advanced Research Questions

Q. How do reaction conditions influence the formation of byproducts in this compound synthesis?

Byproducts like 1-(chloromethyl)-4-vinylbenzene (para isomer) arise from incomplete regiocontrol during Friedel-Crafts reactions. Using bulky directing groups (e.g., tert-butyl) or low temperatures (−20°C) minimizes isomerization. Monitor by HPLC with a C18 column (acetonitrile/water mobile phase) .

Q. How can contradictions in reported synthetic yields (e.g., 40–85%) be resolved?

Discrepancies often stem from variations in catalyst purity, solvent dryness, or reaction time. For reproducibility:

- Use freshly distilled thionyl chloride (SOCl₂) for chloromethylation.

- Pre-activate AlCl₃ at 150°C for 2 hours.

- Document exact stoichiometry (e.g., 1:1.2 molar ratio of benzyl alcohol to SOCl₂) .

Q. What strategies enable differentiation of structural isomers in this compound derivatives?

- X-ray Crystallography : Resolve para/meta substitution ambiguities (e.g., C-Cl vs. C-vinyl positions).

- NOESY NMR : Detect spatial proximity between chloromethyl and vinyl protons to confirm regiochemistry.

- Computational Modeling : Compare DFT-calculated H NMR shifts with experimental data (RMSD <0.1 ppm) .

Q. How can researchers mitigate polymer formation during vinyl-group reactions?

- Add inhibitors: 100–200 ppm hydroquinone or tert-butylcatechol.

- Use inert atmospheres (N₂/Ar) to prevent radical-initiated polymerization.

- Optimize reaction time (<4 hours) and avoid elevated temperatures (>80°C) .

Q. What are the stability challenges of this compound under acidic or basic conditions?

- Acidic Conditions : Hydrolysis of the chloromethyl group to hydroxymethyl (monitor via H NMR δ 4.3–4.5 ppm).

- Basic Conditions : Elimination reactions may form divinylbenzene byproducts. Stabilize with buffered pH (6–8) and avoid strong bases like NaOH .

Methodological Tables

Table 1. Key Spectral Data for this compound

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| H NMR | δ 5.2 (d, J=10.8 Hz, 1H), δ 4.6 (s, 2H) | |

| C NMR | δ 138.2 (aromatic C), δ 45.8 (CH₂Cl) | |

| IR | 725 cm (C-Cl), 1635 cm (C=C) |

Table 2. Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes alkylation |

| Catalyst | Anhydrous AlCl₃ (0.5 eq) | Reduces dimerization |

| Solvent | Dry DCM | Prevents hydrolysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.